Lithopone

Descripción

Historical Trajectories and Evolution of Lithopone Pigmentation

The history of this compound pigmentation is intertwined with the search for effective and safe white colorants. Its development and subsequent evolution reflect advancements in chemical manufacturing and changing industrial demands.

Genesis of this compound Development and Early Industrial Production

The development of this compound can be traced back to the 1850s, driven by the need for white pigments that were less toxic and more cost-effective than those available at the time, such as white lead. Early industrial processes involved a reaction between solutions of barium sulfide and zinc sulfate, which resulted in the co-precipitation of barium sulfate and zinc sulfide naturalpigments.comwikipedia.org. This precipitate, after further processing, yielded the white pigment known as this compound naturalpigments.com. Commercial production of this compound began in the 1870s researchgate.net.

The manufacturing process typically involves combining equimolar amounts of zinc sulfate and barium sulfide solutions, leading to the formation of a double precipitate of BaSO₄ and ZnS naturalpigments.comwikipedia.org. The chemical reaction is represented as:

BaS + ZnSO₄ → ZnS·BaSO₄ wikipedia.org

This precipitate is then filtered, calcined at high temperatures (above 600°C), quenched in water to prevent oxidation, and finally ground into a fine powder naturalpigments.combritannica.com. The resulting pigment is a dense, brilliant white powder naturalpigments.com. Standard this compound typically consists of approximately 70% barium sulfate and 30% zinc sulfide by weight, although variations with higher zinc sulfide content (e.g., 40-50%) were also produced, offering greater hiding power naturalpigments.comwikipedia.org.

Pioneering Innovations and Patent History in this compound Manufacturing

The development of this compound was marked by several key innovations and patents aimed at improving its properties and manufacturing efficiency. While a pigment made from barium sulfate and zinc sulfide was reportedly patented in France in the 1850s, the term "this compound" is believed to have first appeared in a Belgian patent application by François Victor Leger in 1869 merriam-webster.com.

A significant patent in the history of this compound was granted to J.B. Orr in 1874 for a manufacturing process involving the co-precipitation of zinc sulfate and barium sulfide followed by calcination naturalpigments.comgracesguide.co.uk. This innovation led to a new white pigment initially referred to by various names, including Orr's Zinc White naturalpigments.comgracesguide.co.uk. Subsequent decades saw further refinements in the manufacturing process naturalpigments.com. Notably, in the 1920s, the lightfastness of this compound was enhanced by introducing small amounts of cobalt salts (0.02% to 0.5% of the zinc content) before the calcination step naturalpigments.compolimi.itpolimi.it. This cobalt doping proved effective in stabilizing the pigment against photodarkening naturalpigments.compolimi.it. Patents related to this compound composition and manufacturing continued to be filed, reflecting ongoing efforts to improve its performance jst.go.jpgoogle.com.

Historical Challenges: Photodarkening Phenomenon and Early Mitigation Attempts

One of the primary historical challenges associated with this compound was its tendency to darken when exposed to light, a phenomenon known as photodarkening naturalpigments.comresearchgate.net. This reversible reaction primarily occurs under UV exposure, where zinc sulfide is reduced, producing metallic zinc, which causes a grayish discoloration naturalpigments.comkyoto-u.ac.jp. This characteristic earned this compound a negative reputation in the late 19th century and initially limited its use, particularly in outdoor applications naturalpigments.compolimi.it.

Early attempts to mitigate photodarkening included preparing the pigment from chloride-free zinc sources, as alkali metal chloride impurities were believed to catalyze the reduction reaction polimi.it. A more successful mitigation strategy, developed in the 1920s, involved the addition of small amounts of cobalt during the manufacturing process naturalpigments.compolimi.itpolimi.it. Cobalt doping was found to enhance the photostability of this compound by stabilizing electron-hole recombination dynamics within the zinc sulfide structure, thereby minimizing the formation of metallic zinc naturalpigments.com. Surface coatings, such as layers of silica or alumina, were also explored as a means of providing a physical barrier to protect the pigment from light and environmental agents naturalpigments.com.

Comparative Historical Analysis with Other White Pigments in Industrial and Artistic Contexts

Historically, this compound emerged as a competitor to other white pigments, primarily white lead (lead carbonate) and zinc white (zinc oxide) britannica.comnaturalpigments.com. White lead had been the dominant white pigment in European painting for centuries due to its opacity and handling properties, but its toxicity and tendency to darken in sulfur-containing environments were significant drawbacks naturalpigments.combritannica.comjacksonsart.com.

This compound offered several advantages over white lead, including being non-toxic and resistant to darkening caused by sulfur compounds britannica.com. It provided high opacity and a bright white tone, comparable in whiteness to the best grades of French process zinc oxide naturalpigments.comnaturalpigments.com. In terms of density, this compound held a position between lead white and zinc white naturalpigments.com. Its oil absorption properties were also noted as being intermediate between lead carbonate and zinc oxide naturalpigments.comnaturalpigments.com.

Compared to zinc white, this compound generally offered superior hiding power jst.go.jp. While zinc white was known for its clean, cool white color and transparency, it could be brittle in oil paints and was also susceptible to yellowing jacksonsart.com. This compound was seen as an economical and functional alternative to both lead carbonate and zinc oxide, particularly in industrial applications requiring a durable and reliable white pigment naturalpigments.com.

In artistic contexts, this compound was adopted by some artists in the late 19th and early 20th centuries, appearing in works by artists such as Van Gogh, often in ground or paint layers naturalpigments.comtandfonline.com. Despite its adoption, this compound never fully replaced zinc oxide in fine arts, partly due to the stigma associated with its early photodarkening issues polimi.it. Titanium dioxide, introduced in the early 20th century, eventually surpassed this compound and other white pigments in many applications due to its superior lightfastness and opacity naturalpigments.comjacksonsart.com.

Chronological Shifts in Market Dynamics and Usage Patterns of this compound

The market dynamics and usage patterns of this compound have undergone significant chronological shifts. Following its development in the late 19th century, this compound gained popularity as a more economical and safer alternative to white lead naturalpigments.combritannica.com. Its use flourished in the early 20th century, particularly in interior paints, coatings, and other industrial applications naturalpigments.compolimi.it. By 1928, this compound held a significant share of the white pigment market, rivalling lead white and zinc white jacksonsart.com.

However, the widespread adoption of titanium dioxide from the 1920s onwards led to a decline in this compound's dominance naturalpigments.comjacksonsart.com. Titanium dioxide offered superior performance in many areas, particularly in terms of lightfastness and opacity, despite being more expensive marketresearchintellect.comalliedmarketresearch.com. By 1945, this compound's market share had decreased significantly jacksonsart.com.

Despite being superseded by titanium dioxide in many high-performance applications, this compound has maintained a presence in the market, valued for its cost-effectiveness, good opacity, and brightness marketresearchintellect.comalliedmarketresearch.com. It continues to be used in various applications, including paints, coatings, plastics, printing inks, paper, rubber, and leather wikipedia.orgalliedmarketresearch.comimarcgroup.com. The market for this compound has shown stable growth patterns, driven by factors such as the demand for white plastic materials, developments in plastic forming technology, and the demand for interior and exterior paints in residential and industrial sectors imarcgroup.comfactmr.com. Emerging markets, in particular, have shown increased demand due to growth in construction and automotive industries lucintel.com.

Recent market analysis indicates a projected growth for the global this compound market, with forecasts suggesting an increase in market value over the coming years marketresearchintellect.comimarcgroup.comfactmr.com. This continued demand is attributed to its cost-effectiveness, ongoing improvements in production technologies, and expanding applications in various industries marketresearchintellect.comlucintel.com.

Academic Significance and Contemporary Research Impetus for this compound Studies

This compound retains academic significance and is a subject of contemporary research due to its historical importance, intriguing properties, and potential for specific applications. Research continues to focus on understanding its chemical properties, historical use in art, and exploring ways to enhance its performance and environmental profile.

Contemporary research on this compound includes studies on its photoluminescence properties, particularly in historical samples, to understand the role of impurities and defects in its optical behavior polimi.itpolimi.itbohrium.com. Multianalytical techniques, such as spectrally- and time-resolved photoluminescence imaging and electron paramagnetic resonance (EPR) analysis, are being employed to investigate the composition and characteristics of historical this compound pigments polimi.itbohrium.com. These studies provide insights into historical manufacturing processes and the degradation mechanisms of the pigment polimi.itpolimi.it.

Research is also ongoing to develop improved this compound formulations and production methods. This includes exploring nanoscale and reinforced this compound with enhanced weather resistance and UV tolerance imarcgroup.com. The environmental behavior of this compound, particularly the release of zinc ions under solar exposure, is another area of contemporary study, highlighting the importance of photochemistry in assessing its environmental impact researchgate.net.

The continued academic interest in this compound underscores its relevance not only as a historical pigment but also as a material with properties that warrant further investigation for potential modern applications and a deeper understanding of historical artifacts.

Propiedades

IUPAC Name |

barium(2+);oxozinc;sulfanylidenezinc;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.H2O4S.O.S.2Zn/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);;;;/q+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEJLNKYYGDNTD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

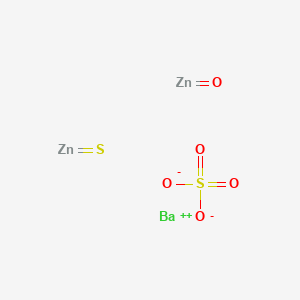

Canonical SMILES |

[O-]S(=O)(=O)[O-].O=[Zn].S=[Zn].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO5S2Zn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345-05-7 | |

| Record name | C.I. Pigment White 5 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis and Manufacturing Methodologies of Lithopone

Fundamental Chemical Reactions and Precipitation Pathways

The core of lithopone synthesis lies in the controlled interaction of barium sulfide and zinc sulfate in an aqueous solution. polimi.itnaturalpigments.comwikipedia.orgfengchengroup.comcqtitaniumdioxide.comgoogle.com

Barium Sulfide and Zinc Sulfate Precursor Interactions

This compound is typically produced by mixing aqueous solutions of barium sulfide (BaS) and zinc sulfate (ZnSO₄). polimi.itnaturalpigments.comwikipedia.orgfengchengroup.comgoogle.com This reaction results in a double decomposition, leading to the co-precipitation of insoluble barium sulfate and zinc sulfide. naturalpigments.comwikipedia.orgfengchengroup.comscribd.com

The primary chemical reaction is represented as: BaS + ZnSO₄ → BaSO₄ + ZnS wikipedia.orgscribd.com

Barium sulfide is commonly obtained by reducing barium sulfate (such as from barite ore) with carbon at high temperatures. fengchengroup.com Zinc sulfate is typically prepared by treating zinc ores, like sphalerite ((Zn,Fe)S), or scrap zinc with sulfuric acid, followed by purification to remove impurities. fengchengroup.compolimi.it

Variations in the composition of this compound, such as materials richer in ZnS, can be achieved by adding zinc chloride to the mixture of zinc sulfate and barium sulfide during the process. wikipedia.org

Formation Kinetics of Barium Sulfate and Zinc Sulfide Co-precipitates

The precipitation process involves the simultaneous formation of barium sulfate and zinc sulfide. polimi.itwikipedia.orgcqtitaniumdioxide.com The mixing of the solutions is typically carried out under controlled conditions of pH (often between 8 and 9) and temperature (ranging from 50°C to 70°C) to optimize particle size and minimize impurities. Stirring during this stage is crucial for ensuring homogeneous nucleation, which is essential for achieving uniform pigment properties. The resulting product is a heavy, flocculent white precipitate, an intimately associated admixture of ZnS and BaSO₄. google.com This suspension is referred to as crude this compound pulp or slurry. google.com

Post-Precipitation Processing Techniques and Their Impact on this compound Properties

The crude this compound precipitate is not directly suitable for use as a pigment and requires further processing to develop its desirable properties. fengchengroup.comgoogle.com

Quenching and Grinding Processes for Pigment Refinement

Following calcination, the hot this compound is rapidly cooled, typically by quenching in water. polimi.itfengchengroup.comgoogle.com This sudden cooling prevents oxidation and modifies the physical properties, making it suitable for pigment applications. naturalpigments.comgoogle.com Quenching in cold water helps to produce a fine particle size and can involve allowing the hot product to fall into water, potentially with a stream of cool air passed through the water. google.com

After quenching, the material, often in the form of a thick slurry, is wet milled or ground to achieve the desired fine particle size and distribution. polimi.itcqtitaniumdioxide.comgoogle.comcqtitaniumdioxide.com Fine milling is essential for enhancing the pigment's performance and application properties. cqtitaniumdioxide.com This stage can include additional grinding and classifying processes to produce a high-quality pigment meeting industry standards. cqtitaniumdioxide.com The pigment is then filtered, dried, and pulverized. scribd.comgoogle.com

Advanced Manufacturing Processes and Technological Innovations in this compound Production

Modern this compound manufacturing incorporates advanced techniques and innovations to enhance efficiency, quality, and environmental sustainability. cqtitaniumdioxide.comgminsights.com Advanced synthesis techniques have improved the consistency and performance of this compound. gminsights.com Automation in manufacturing processes has contributed to reduced production costs and increased scalability. gminsights.com

Innovations include nano-scale this compound and copolymer-reinforced formulations aimed at enhancing UV resistance and expanding applications. There is a growing emphasis on eco-friendly production methods focused on reducing waste and emissions. cqtitaniumdioxide.comgminsights.comimarcgroup.com Factories are adopting eco-friendly technologies and processes to comply with environmental regulations. cqtitaniumdioxide.com The use of state-of-the-art milling technologies ensures consistency and enhances the material's application properties. cqtitaniumdioxide.com

Research also explores heat treatment while suspended in a melt, such as in a sodium chloride melt, which can produce pigments with improved coloring power and brilliance, exhibiting well-formed, separate crystals compared to the agglomerations seen in products from dry heating. googleapis.com This method can involve using 3-4 parts by weight of melt per part of pigment, with temperatures between 300°C and 800°C for three minutes to three hours. googleapis.com

Automation and Scalability in Contemporary this compound Manufacturing

Automation and scalability are increasingly important in contemporary this compound manufacturing to reduce production costs and enhance competitiveness gminsights.comgoogle.com. Automated systems can be implemented in various stages of the production process, from raw material handling and mixing to filtration, drying, and packaging. The use of automated machinery can lead to increased efficiency, consistency, and higher production output, making manufacturing more economical, especially with increasing demand gminsights.comuts.edu.au. While specific detailed research findings on the direct impact of automation and scalability on this compound production metrics were not extensively detailed in the search results, the general trend in the chemical industry indicates that automation of processes like material handling, reaction control, and downstream processing steps contributes to improved efficiency and throughput uts.edu.au. The ability to scale up production through automation allows manufacturers to meet larger market demands more effectively gminsights.com.

Emerging Synthesis Techniques for Enhanced this compound Formulations

Research into emerging synthesis techniques aims to improve the properties and performance of this compound formulations. One area of focus has been on enhancing the photostability of this compound, which historically suffered from photodarkening upon exposure to UV light naturalpigments.comwikipedia.orgbohrium.com. Techniques such as doping the zinc sulfide lattice with small amounts of cobalt salts have been shown to significantly improve lightfastness by stabilizing electron-hole recombination dynamics and minimizing the formation of metallic zinc naturalpigments.comwikipedia.org. Adding surface coatings, such as layers of silica or alumina, during or after synthesis is another method to enhance photostability and resistance to environmental factors naturalpigments.com. Chemical treatments involving the addition of phosphates or carbonates during synthesis can also help inhibit darkening by neutralizing reactive intermediates and scavenging free radicals naturalpigments.com. Advancements in nanotechnology may also lead to the development of new this compound formulations with improved performance characteristics cqtitaniumdioxide.com.

Optimization Strategies for this compound Production Processes

Optimization strategies in this compound production focus on improving efficiency, maximizing yield, and reducing costs. This involves careful control of process parameters throughout the manufacturing sequence scribd.com.

Process Control and Yield Maximization in this compound Manufacturing

Effective process control is crucial for maximizing the yield and ensuring the consistent quality of this compound. Control strategies can be applied to various parameters, including temperature, flow rates, and pH, particularly during the precipitation and calcination stages scribd.comgoogle.com. Maintaining precise temperatures during the reduction of barium sulfate and the subsequent reactions is important for obtaining optimal product yield scribd.com. In the precipitation step, the reaction between barium sulfide and zinc sulfate is slightly exothermic, and while the heat is often dissipated, controlling the reaction conditions is essential for the formation of the desired precipitate scribd.com. Careful control of the pH during purification steps, such as adjusting the zinc sulfate solution pH with lime water, is also vital for removing impurities and ensuring the purity of the final product guidechem.com.

Energy Efficiency and Resource Utilization in this compound Production

Energy efficiency and effective resource utilization are significant considerations in this compound production. The manufacturing process involves energy-intensive steps such as the high-temperature reduction of barium sulfate and the calcination of the this compound precipitate britannica.comscribd.comscribd.com. Strategies to improve energy efficiency can include optimizing furnace operations, utilizing energy-efficient drying techniques, and recovering heat where possible scribd.com.

Resource utilization focuses on the efficient use of raw materials like barium sulfate, zinc-containing materials, coal, sulfuric acid, and water scribd.comguidechem.comscribd.com. Minimizing waste generation and exploring methods for recycling or reusing byproducts can contribute to better resource utilization and reduced environmental impact gminsights.comcqtitaniumdioxide.com. The rise of eco-friendly production methods, focusing on reducing waste and emissions, is shaping the market dynamics for this compound and aligning with global sustainability goals gminsights.comgoogle.comcqtitaniumdioxide.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 56846444 |

| Barium sulfate | 24414 |

| Zinc sulfide | 14821 |

| Barium sulfide | 6857597 |

| Zinc sulfate | 24424 |

Data Tables

While detailed quantitative data tables on process parameters and yields were not consistently available across the search results, the following table summarizes typical this compound compositions mentioned:

| This compound Type | Approximate Zinc Sulfide (ZnS) Content (%) | Approximate Barium Sulfate (BaSO₄) Content (%) | Notes |

| Standard | 30-32 | 66.5-70 | Typical commercial grade naturalpigments.comnaturalpigments.com |

| Various Grades | 30-70 | 30-70 | Commercial variations exist cqtitaniumdioxide.com |

| B-301 | ≥28.0 | ≥99.0 (Total Zn+BaSO4) | Specific grade properties chemger.com |

| B-311 | ≥30.0 | ≥99.0 (Total Zn+BaSO4) | Specific grade properties chemger.com |

| Gold Seal | 40-50 | - | Historical grade with higher opacity wikipedia.org |

| Bronze Seal | 40-50 | - | Historical grade with higher opacity wikipedia.org |

Note: The values presented are based on reported compositions and may vary depending on the specific manufacturing process and grade.

Physicochemical and Structural Characterization of Lithopone Systems

Crystallographic and Morphological Studies of Lithopone Components

Zinc Sulfide (ZnS) Lattice Structures in this compound

Zinc sulfide (ZnS) is a semiconductor material that exists in two main crystalline forms: cubic (sphalerite or zinc blende) and hexagonal (wurtzite) polimi.it. The cubic form is generally more stable, while the hexagonal form can be obtained through high-temperature treatment polimi.it. In this compound, ZnS contributes significantly to the pigment's optical properties, including its refractive index and potential for luminescence americanelements.com. The specific lattice structure of ZnS within this compound can be influenced by the synthesis process, particularly the calcination temperature polimi.it. Differences in lattice structure can lead to variations in kinetic properties, affecting phenomena like electron-hole recombination dynamics polimi.it.

Microstructure and Particle Size Distribution Analyses

The microstructure of this compound is characterized by an intimate mixture of ZnS and BaSO₄ particles polimi.itmfa.org. Scanning Electron Microscopy (SEM) studies have shown a uniform distribution of these particles, although differences in particle size can exist depending on the grinding grade or thermal treatments applied during pigment preparation polimi.itamazonaws.com. The particle size distribution of this compound is a critical factor that significantly impacts the pigment's functions, such as hiding power and dispersibility yinmahg.com. Optimized particle size distribution, often achieved through co-precipitation and calcining, contributes to a high apparent density, low resin requirement, and excellent rheological behavior vbtechno.ch. Typical particle sizes for this compound have been reported in the range of 0.3-0.5 micrometers mfa.org.

Here is a table summarizing some typical properties related to the composition and particle size:

| Component | Typical Percentage in this compound | Crystal Structure (in this compound context) | Typical Particle Size |

| Zinc Sulfide (ZnS) | 30-70% rasayanjournal.co.inmfa.org | Cubic (Sphalerite) or Hexagonal (Wurtzite) polimi.it | Micrometer range polimi.it |

| Barium Sulfate (BaSO₄) | 30-70% rasayanjournal.co.inmfa.org | Orthorhombic wikipedia.orgchembk.com | Micrometer range polimi.it |

Note: The exact percentages of ZnS and BaSO₄ can vary depending on the specific grade or "seal" of this compound wikipedia.org.

Elemental and Impurity Analysis in this compound Compositions

Beyond the primary components of ZnS and BaSO₄, the elemental composition of this compound includes trace elements and impurities that can significantly influence its properties, particularly its optical behavior and stability.

Trace Metal Ion Incorporation and Distribution in this compound

Elemental analysis techniques, such as X-ray fluorescence (XRF) and Energy-Dispersive X-ray Spectroscopy (EDS), are used to determine the elemental composition of this compound rasayanjournal.co.inpolimi.itresearchgate.net. While these techniques confirm the presence of zinc, barium, and sulfur as the main elements, they can also detect trace metal ions polimi.it. Studies have revealed the presence of trace metal ions, such as cobalt (Co), copper (Cu), manganese (Mn), iron (Fe), lead (Pb), and cadmium (Cd), in this compound compositions naturalpigments.comresearchgate.netresearchgate.netbohrium.com. These impurities can be unintentionally introduced into the ZnS crystal lattice during the synthesis process, particularly when using non-perfect synthesis methods or impure precursors polimi.itpolimi.it. µ-XRF mapping has shown that some impurities, like cobalt, can be present both as highly concentrated micrometric inclusions and as traces distributed throughout the pigment researchgate.net. Strontium (Sr) is also noted as a common impurity in barium sulfate, a component of this compound researchgate.net.

Influence of Impurities on Luminescent and Photoreactive Properties

Impurities and defects within the ZnS crystal lattice play a significant role in the luminescent properties of this compound polimi.itbohrium.com. Trace metal ions can act as luminescent centers or deep traps for electrons, leading to different emission wavelengths in the visible spectrum polimi.itbohrium.compolimi.it. For example, historical this compound samples have shown variable luminescence emissions, including blue, green-yellow, and red light, attributed to different impurities like Cu and Mn embedded in the ZnS matrix bohrium.compolimi.it.

Furthermore, impurities can influence the photoreactive properties of this compound, specifically its tendency to darken upon exposure to UV light, a phenomenon known as photodarkening wikipedia.orgpolimi.it. This darkening is primarily associated with the degradation of zinc sulfide wikipedia.org. The presence of certain impurities can either enhance or suppress this photoreaction. For instance, cobalt doping has been identified as an effective method to enhance the photostability of this compound by stabilizing electron-hole recombination dynamics within the ZnS structure, thereby minimizing the formation of metallic zinc responsible for darkening naturalpigments.com. Studies have also investigated the release of Zn²⁺ ions from this compound under solar exposure, highlighting the pigment's photoreactivity researchgate.netresearchgate.net.

Here is a table outlining some common trace metal impurities and their potential influence:

| Impurity Element | Potential Source (in synthesis) | Observed Effects in this compound |

| Cobalt (Co) | Intentional additive or impurity naturalpigments.comresearchgate.net | Enhances photostability, minimizes photodarkening naturalpigments.com |

| Copper (Cu) | Unintentional impurity polimi.itbohrium.com | Acts as a luminescent center (e.g., green emission) polimi.itbohrium.com |

| Manganese (Mn) | Unintentional impurity polimi.itbohrium.com | Acts as a luminescent center polimi.itbohrium.com |

| Iron (Fe) | Impurity from raw materials researchgate.netresearchgate.net | Can contribute to discoloration mfa.org |

| Lead (Pb) | Impurity | Potential influence on properties (less studied in this context) |

| Cadmium (Cd) | Impurity | Potential influence on properties (less studied in this context) |

| Strontium (Sr) | Impurity in BaSO₄ source researchgate.net | Typically acts as an inert impurity |

Spectroscopic Investigations of this compound

Spectroscopic techniques are valuable tools for characterizing the physicochemical properties of this compound, including its composition, the presence of defects and impurities, and its electronic structure.

Photoluminescence (PL) Spectroscopy for Defect and Luminescence Center Identification

Photoluminescence (PL) spectroscopy is employed to investigate the presence of defects and identify luminescence centers within this compound, particularly in the ZnS component. Studies on historical this compound samples have utilized spectrally- and lifetime-resolved PL microscopy imaging to reveal different luminescence centers emitting in the visible spectrum researchgate.netacs.orgpolimi.itnih.govbohrium.com. These luminescence centers are often hypothesized to be associated with trace metal impurities, such as copper (Cu) and manganese (Mn), unintentionally incorporated into the ZnS crystal lattice during synthesis researchgate.netacs.orgpolimi.itnih.govbohrium.com. These impurities can act as deep traps for electrons researchgate.netacs.orgnih.govbohrium.com. Time-resolved PL imaging analyses have shown a microsecond decay-kinetic behavior of the emission, further supporting the trap state nature of these luminescence centers researchgate.netacs.orgpolimi.itnih.govbohrium.com. Blue luminescence centers observed in this compound samples may be attributed to interstitial Ag and Cu, or to intrinsic ZnS defects polimi.it. The correlation between the emitted wavelength and the nature of the emitting center has been a subject of discussion polimi.it.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study materials with unpaired electrons, including paramagnetic defects and certain transition metal ions bruker.commdpi.comrsc.org. EPR spectroscopy has been used in conjunction with PL spectroscopy to confirm the presence of paramagnetic species, such as Cu and Mn, in this compound samples researchgate.netacs.orgnih.govbohrium.com. EPR provides information about the microenvironment of defects within the ZnS crystalline lattice related to specific paramagnetic ions researchgate.netacs.orgnih.govbohrium.com. EPR spectra of historical this compound samples have exhibited peaks and signals related to impurities like Cu, Mn, and Fe bohrium.com. This technique complements PL measurements by providing direct evidence of the presence and environment of paramagnetic impurities that influence the luminescence properties bohrium.com.

X-ray Fluorescence (XRF) and Energy Dispersive X-ray (EDX) Mapping for Elemental Distribution

X-ray Fluorescence (XRF) and Energy Dispersive X-ray (EDX) spectroscopy are elemental analysis techniques used to determine the elemental composition and distribution within a sample researchgate.netauthenticationinart.org. XRF and EDX mapping can provide insights into the distribution of the main components, zinc (Zn) and barium (Ba), as well as the presence and distribution of impurities in this compound researchgate.netpolimi.itresearchgate.netauthenticationinart.orgpolimi.itscispace.com. Studies using SEM-EDX have shown a uniform distribution of ZnS and BaSO₄ particles in commercial and historical this compound samples polimi.it. Elemental maps for samples containing barium have shown its distribution polimi.it. XRF measurements can highlight the presence of elements like Ba and Cr, along with traces of Ca, Fe, and Si scispace.com. μ-XRF mapping using synchrotron radiation offers higher sensitivity, allowing the detection of trace metal ions and providing evidence of their spatial correlation, differentiating between homogeneously distributed impurities and localized inclusions scispace.com. For instance, μ-XRF mapping has revealed the presence of cobalt (Co) in a this compound sample, both as highly concentrated inclusions and as dispersed impurities scispace.com. However, identifying this compound solely based on elemental analysis can be challenging as it may not distinguish it from mixtures of barium sulfate and zinc sulfide or zinc oxide researchgate.net.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular structure and bonding within a material up.ac.za. Raman spectroscopy is used to identify the constituent compounds of this compound, namely zinc sulfide (ZnS) and barium sulfate (BaSO₄) researchgate.netpolimi.itresearchgate.netresearchgate.net. Typical Raman shifts for ZnS are observed around 348 cm⁻¹ (LO phonon mode) and potentially 212 cm⁻¹ (LA phonon mode), while characteristic bands for BaSO₄ are found at 455 cm⁻¹ and 987 cm⁻¹ researchgate.netpolimi.itresearchgate.netresearchgate.net. Raman spectra of this compound samples consistently show peaks corresponding to both ZnS and BaSO₄ researchgate.netpolimi.itresearchgate.netresearchgate.net. Micro-Raman mapping can support and complement X-ray analysis by identifying specific molecular signatures and their spatial distribution scispace.com. However, identifying this compound when mixed with other pigments like ZnO can be difficult using Raman spectroscopy alone, as the characteristic bands may coincide researchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a technique that probes the vibrational modes of molecules, providing information about chemical bonding and functional groups present in a sample tescan-analytics.comjascoinc.cominnovatechlabs.comlibretexts.org. FTIR spectroscopy can be applied to analyze the components of this compound. While the primary components, ZnS and BaSO₄, are inorganic salts, FTIR can help identify the presence of characteristic functional groups related to sulfates (from BaSO₄) and potentially provide information about any organic additives or impurities researchgate.nettescan-analytics.comjascoinc.cominnovatechlabs.comlibretexts.org. FTIR analysis can reveal intense peaks associated with various functional groups through their stretching and bending vibrations jascoinc.comresearchgate.net. The collection of vibrational energy bands in an FTIR spectrum acts as a unique fingerprint for a molecule or mixture jascoinc.comlibretexts.org.

UV-Vis Diffuse Reflectance Spectroscopy (DRS) for Electronic Structure and Optical Bandgap

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is used to investigate the electronic structure and determine the optical bandgap of materials doi.orguniwa.grsoton.ac.uk. For this compound, which contains the semiconductor ZnS, UV-Vis DRS can provide information about its electronic transitions and bandgap energy. The bandgap energy (E_g) of commercial this compound pigment has been reported to be around 3.63 eV, which is within the typical range for ZnS (3.54 eV to 3.91 eV at room temperature) researchgate.netresearchgate.net. This bandgap energy suggests that this compound can be excited by photons within the solar spectrum with wavelengths less than approximately 342 nm researchgate.netresearchgate.net. Optical absorption measurements can indicate the bandgap, and diffuse reflectance measurements are often used to extract bandgap values using methods like the Kubelka-Munk function doi.orguniwa.gr. The optical bandgap is directly related to the absorption edge observed in UV-Vis reflectance spectra soton.ac.uk.

Time-Resolved and Imaging Spectroscopic Methodologies for this compound Analysis

Time-resolved and imaging spectroscopic methodologies, particularly those based on photoluminescence (PL), offer insights into the dynamic luminescence behavior and spatial distribution of luminescent centers within this compound. Techniques such as spectrally- and lifetime-resolved PL microscopy imaging have been applied to analyze historical this compound samples bohrium.comnih.govacs.orgpolimi.itpolimi.it. These methods are sensitive to heterogeneities within microsamples and provide valuable information for interpreting the nature of emissions mdpi.com.

Time-Resolved Luminescence Imaging for Photoreactive Dynamics

Time-resolved luminescence imaging allows for the analysis of the decay kinetics of luminescence emissions from this compound. Studies utilizing time-resolved PL imaging on historical this compound have highlighted microsecond decay kinetics bohrium.comnih.govacs.org. This microsecond decay behavior is indicative of the luminescence centers being associated with trap states within the material bohrium.comnih.govacs.org. The luminescence observed in historical this compound is hypothesized to originate from trace metal impurity ions, such as copper (Cu) and manganese (Mn), which were unintentionally introduced into the ZnS crystal lattice during synthesis and act as deep electron traps bohrium.comnih.govacs.orgpolimi.itpolimi.it. Time-resolved PL microscopy is capable of detecting and discriminating between emissions with different decay lifetimes, ranging from nanoseconds to hundreds of microseconds mdpi.com.

Spatially Resolved Spectroscopic Techniques for Heterogeneity Mapping

Spatially resolved spectroscopic techniques are crucial for mapping the distribution of different components and luminescence centers within this compound, which is known to be a heterogeneous material. Spectrally- and lifetime-resolved PL microscopy imaging provides spatial information about the luminescence properties bohrium.comnih.govacs.orgpolimi.itpolimi.it. Multispectral imaging of the PL emission allows for the mapping of the spatial distribution of different luminescence centers emitting in the visible spectrum bohrium.comnih.govpolimi.itpolimi.it.

Micro-mapping analytical techniques offer further capabilities for investigating impurities and heterogeneous inclusions with high spatial resolution. Techniques such as micro-X-ray fluorescence (μ-XRF) mapping and μ-Raman mapping have been employed for this purpose scispace.com. μ-XRF mapping can reveal the spatial distribution and concentration of elements, including impurities like cobalt (Co), which has been detected as highly concentrated micrometric inclusions and as dispersed impurities in this compound samples scispace.com. μ-Raman mapping complements this by identifying specific molecular signatures and mapping their spatial distribution throughout the samples scispace.com. The combination of SEM/CL with EDS also provides spatially resolved elemental and mineralogical characterization, contributing to the understanding of this compound's heterogeneity at the micro- and nanoscale dntb.gov.uaresearchgate.netcsic.esresearchgate.netmdpi.com.

Q & A

Q. Q1. What analytical methodologies are most effective for distinguishing lithopone from mixtures of barium sulfate and zinc sulfide/oxide in historical samples?

this compound identification is complicated by overlapping elemental signatures with mixtures of BaSO₄ and ZnS/ZnO. A noninvasive, multianalytical protocol combining UV-vis-NIR fiber-optic reflectance spectroscopy (FORS), micro-Raman spectroscopy, and photoluminescence (PL) spectroscopy is recommended. FORS provides spectral data on reflectance properties, while PL detects unique emission bands linked to synthesis methods. For example, historical this compound exhibits intense green PL attributed to specific production processes, which can differentiate it from simple mixtures .

Q. Q2. How can researchers ensure the purity of synthesized this compound in laboratory settings?

Characterization should include X-ray diffraction (XRD) to confirm crystallographic structure, energy-dispersive X-ray spectroscopy (EDS) for elemental composition, and thermogravimetric analysis (TGA) to detect impurities like unreacted precursors. For reproducibility, document synthesis parameters (e.g., precipitation pH, temperature, and aging time) and cross-reference with historical protocols. Purity thresholds can be validated via comparative PL intensity and particle size distribution analysis .

Q. Q3. What are the critical variables influencing this compound’s optical properties in experimental studies?

Key variables include:

- ZnS content : Higher ZnS increases brightness and PL intensity .

- Synthesis method : Co-precipitation vs. mechanical mixing affects particle homogeneity and PL emission .

- Post-synthesis treatments : Calcination or surface coatings alter reflectance and stability.

Experimental designs should isolate these variables using factorial designs or response surface methodology (RSM) .

Advanced Research Questions

Q. Q4. How can conflicting data on this compound’s photoluminescence (PL) in historical artworks be resolved?

Contradictions arise from variations in production methods (e.g., 19th-century vs. modern this compound) and environmental degradation. To address this:

Contextualize samples : Correlate PL emission bands (e.g., green vs. blue) with provenance data and historical production records.

Use accelerated aging tests : Expose modern this compound to controlled UV/humidity conditions and compare PL degradation patterns with historical samples.

Apply machine learning : Train models on spectral databases to classify PL signatures by era or synthesis method .

Q. Q5. What advanced techniques can elucidate the role of trace impurities in this compound’s stability and performance?

Synchrotron-based X-ray absorption spectroscopy (XAS) can map local atomic environments of trace metals (e.g., Fe, Cu) that catalyze degradation. Pair this with time-resolved PL microscopy to observe real-time changes in emission intensity under environmental stressors. For statistical rigor, use principal component analysis (PCA) to identify impurity clusters linked to instability .

Q. Q6. How can researchers address gaps in understanding this compound’s interaction with binding media in paintings?

Design experiments to:

- Simulate historical paint systems : Prepare mock-ups with linseed oil/acrylic binders and this compound, then analyze interfacial adhesion via scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR).

- Quantify mechanical stress : Use nanoindentation to measure brittleness and correlate with ZnS/BaSO₄ ratios.

- Compare with modern analogues : Substitute this compound with TiO₂ or ZnO and evaluate delamination risks .

Methodological Guidance

Q. Q7. How should researchers design studies to investigate this compound’s environmental degradation mechanisms?

Adopt a tiered approach:

Lab-scale exposure : Subject this compound to controlled SO₂/NO₂ atmospheres and monitor phase changes via XRD.

Field studies : Deploy sample coupons in urban/industrial environments and analyze surface sulfation using Raman spectroscopy.

Data integration : Merge degradation kinetics with climate models to predict long-term behavior .

Q. Q8. What statistical methods are appropriate for analyzing heterogeneous this compound datasets?

For compositional variability, use multivariate analysis (e.g., ANOVA for batch comparisons) or cluster analysis to group samples by PL/reflectance profiles. For time-series data (e.g., aging studies), apply Cox proportional hazards models to identify degradation risk factors .

Q. Q9. How can interdisciplinary collaboration enhance this compound research?

- Materials science : Partner with chemists to optimize synthesis reproducibility.

- Art conservation : Collaborate on noninvasive in situ analysis of artworks using portable FORS/PL systems.

- Data science : Develop open-access spectral libraries for cross-study validation .

Addressing Research Limitations

Q. Q10. What strategies mitigate the scarcity of well-documented historical this compound samples?

Expand sampling : Target understudied collections (e.g., 20th-century industrial archives).

Leverage proxy data : Use synthetic analogues with documented impurities to mimic historical compositions.

Publish negative results : Share data on failed identifications to refine analytical protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.